2,4-Diaminobenzenesulfonic acid

Description

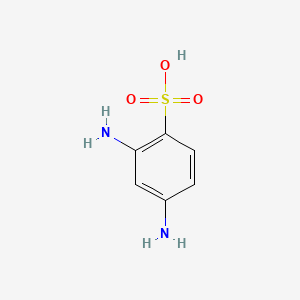

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-diaminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMSQRAXNZPDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3177-22-8 (mono-hydrochloride salt), 51247-58-6 (calcium-salt), 93920-38-8 (sulfate) | |

| Record name | 2,4-Diaminobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044465 | |

| Record name | 2,4-Diaminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-63-1 | |

| Record name | 2,4-Diaminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,4-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863X637R5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diaminobenzenesulfonic Acid

CAS Number: 88-63-1

This technical guide provides a comprehensive overview of 2,4-Diaminobenzenesulfonic acid, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's properties, synthesis protocols, and analytical methodologies, presenting quantitative data in accessible formats and illustrating experimental workflows with clear diagrams.

Core Properties and Safety Information

This compound, with the CAS number 88-63-1, is a light brown crystalline powder.[1] It is soluble in hot water, slightly soluble in cold water, and its color darkens when exposed to air.[1] This compound is a key precursor in the manufacturing of various dyes and sulfonated polymers.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88-63-1 | [2][4][5] |

| Molecular Formula | C₆H₈N₂O₃S | [2][4][5] |

| Molecular Weight | 188.20 g/mol | [2][4][5] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 260-266 °C (decomposes) | |

| Solubility | Soluble in hot water, slightly soluble in cold water | [1] |

| EINECS Number | 201-846-5 |

Table 2: Identification and Registry Information

| Identifier | Value | Reference |

| Beilstein Registry Number | 2694057 | |

| EC Number | 201-846-5 | |

| PubChem CID | 66623 | [5] |

| MDL Number | MFCD00035772 |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the sulfonation of m-phenylenediamine (B132917) or the reduction of a dinitro derivative.

Experimental Protocol 1: Sulfonation of m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using oleum (B3057394) (fuming sulfuric acid) in a suitable solvent.[2][6]

Reactants and Conditions:

| Reactant/Condition | Quantity/Value |

| m-Phenylenediamine | 100 g |

| 98% Sulfuric Acid | 155 g |

| Phosphoric Acid (solvent) | 30 g |

| Reaction Temperature | 195-200 °C |

| Reaction Time | 6 hours |

Procedure:

-

In a suitable reactor, combine 30 g of phosphoric acid, 155 g of 98% sulfuric acid, and 100 g of m-phenylenediamine.[7]

-

Heat the mixture to 195-200 °C and maintain this temperature for 6 hours with stirring.[7]

-

After the reaction is complete, cool the mixture.

-

Add 400 ml of water to the cooled reaction mixture.

-

The aqueous phase is then purified and decolorized to yield this compound.[7]

Yield: Approximately 95%[7]

Experimental Protocol 2: Reduction of Sodium 2,4-Dinitrobenzenesulfonate (B1228243)

This two-step process begins with the conversion of 1-chloro-2,4-dinitrobenzene (B32670) to sodium 2,4-dinitrobenzenesulfonate, followed by its reduction to the final product.[2][6]

Step 1: Synthesis of Sodium 2,4-Dinitrobenzenesulfonate

Reactants:

| Reactant | Quantity |

| 1-Chloro-2,4-dinitrobenzene | 101 g |

| Methanol | 250 ml |

| Sodium Sulfite (B76179) Solution | (from 40g SO₂) |

| Sodium Hydroxide (40%) | 50 g |

Procedure:

-

Dissolve 101 g of 1-chloro-2,4-dinitrobenzene in 250 ml of methanol.[8]

-

Prepare a concentrated solution of sodium sulfite by reacting 40 g of sulfur dioxide with 50 g of 40% sodium hydroxide.[8]

-

Add the sodium sulfite solution to the methanolic solution of 1-chloro-2,4-dinitrobenzene.

-

Heat the mixture to boiling on a water bath for 5 hours with constant stirring.[8]

-

Cool the reaction mixture to allow the sodium salt of 2,4-dinitrobenzenesulfonic acid to crystallize as yellow leaflets.[8]

Step 2: Reduction to this compound

Reactants:

| Reactant | Quantity |

| Sodium 2,4-Dinitrobenzenesulfonate | Product from Step 1 |

| Water | 150 ml |

| Concentrated Hydrochloric Acid | 10 ml |

| Fine Iron Powder | ~120 g |

| Sodium Carbonate | To alkaline pH |

Procedure:

-

In a reduction vessel, heat 150 ml of water to 95 °C.[8]

-

Add the sodium 2,4-dinitrobenzenesulfonate from the previous step.

-

Gradually add 10 ml of concentrated hydrochloric acid and approximately 120 g of fine iron powder, ensuring the reaction does not froth excessively.[8]

-

After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline.[8]

-

Boil the mixture and filter to remove the iron residue. The iron residue should be boiled with water and filtered again to maximize product recovery.[8]

-

Combine the filtrates and evaporate to a volume of about 20 ml.

-

Add 50 g of common salt and acidify with hydrochloric acid until Congo paper turns faint violet.[8]

-

The free this compound will crystallize upon cooling.

-

Filter the crystals and wash with a small amount of water.[8]

Yield: Approximately 65%[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using various analytical techniques.

Table 3: Analytical Methods for this compound

| Technique | Details |

| HPLC | A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[9][10] |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the three distinct aromatic protons, with chemical shifts influenced by the amino and sulfonic acid groups. |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. |

| FTIR | The FTIR spectrum shows characteristic absorption bands for the sulfonic acid group (around 1170 cm⁻¹ for asymmetric stretching and 1030 cm⁻¹ for symmetric stretching), as well as bands for the amino groups and the benzene (B151609) ring.[2] |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the Sulfonation of m-Phenylenediamine.

Caption: Two-Step Synthesis via Reduction of a Dinitro Intermediate.

Applications and Further Research

This compound is a versatile building block, primarily utilized in the synthesis of:

-

Azo Dyes: It serves as a key intermediate in the production of a wide range of colorants.[3]

-

Sulfonated Polyimides: These polymers are used in the preparation of proton exchange membranes.[4]

Further research could explore its potential in other areas of materials science and as a precursor for novel pharmaceutical compounds, although no direct involvement in biological signaling pathways has been identified to date. The detailed synthetic and analytical protocols provided herein offer a solid foundation for such future investigations.

References

- 1. helixchrom.com [helixchrom.com]

- 2. This compound | 88-63-1 | Benchchem [benchchem.com]

- 3. journalijar.com [journalijar.com]

- 4. scbt.com [scbt.com]

- 5. This compound = 98.0 T 88-63-1 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzenesulfonic acid (CAS No. 88-63-1) is an important sulfonated aromatic amine.[1] It serves as a crucial intermediate in the synthesis of various dyes, including acid, reactive, and direct dyes.[2] More recently, its utility has expanded into the field of materials science, where it is used in the preparation of sulfonated homo- and random co-polyimides and for improving the properties of polyamide membranes used in water treatment.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presents experimental protocols for its synthesis, and visualizes a general experimental workflow for its preparation.

Physicochemical Properties

This compound is a light brown or white to pale yellow crystalline powder.[1][4] It is soluble in hot water and dilute alkaline solutions, slightly soluble in cold water, methanol, and DMSO (with heating), and its color gradually darkens when exposed to air.[1][2][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₃S | [4][5] |

| Molecular Weight | 188.20 g/mol | [5] |

| Melting Point | 260-266 °C (decomposes) | [1][4][5] |

| Boiling Point | ~500 °C (estimate) | [1][4] |

| Density | ~1.366 g/cm³ (estimate) | [4] |

| pKa | 2.99 ± 0.10 (Predicted) | [1][4] |

| Water Solubility | 1000 g/L at 25 °C | [1][4] |

| LogP | -4.65 | [1] |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show signals for the aromatic protons in the region of δ 6.5–7.5 ppm, influenced by the electron-donating amino groups and the electron-withdrawing sulfonic acid group.[6] The ¹³C NMR spectrum will display six distinct signals for the benzene (B151609) ring carbons, with the carbon attached to the sulfonic acid group shifted downfield.[6][7]

-

Infrared (IR) Spectroscopy : The FT-IR spectrum exhibits characteristic absorption bands confirming its molecular structure. Key vibrational frequencies include:[6]

-

N-H stretching (amino groups): 3300-3500 cm⁻¹

-

S=O stretching (sulfonic acid group): Asymmetric stretch around 1170 cm⁻¹ and symmetric stretch around 1030 cm⁻¹

-

Aromatic C=C ring stretching: 1450-1600 cm⁻¹

-

-

UV-Vis Spectroscopy : In the UV-Vis spectrum, the benzene ring acts as the primary chromophore. The amino and sulfonic acid groups function as auxochromes, modifying the absorption wavelength (λmax) and intensity. The λmax is approximately 270 nm.[6]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The two primary routes start from either m-phenylenediamine (B132917) or 1-chloro-2,4-dinitrobenzene (B32670).

Protocol 1: Sulfonation of m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using a sulfonating agent.

Materials:

-

m-Phenylenediamine

-

Sulfur trioxide

Procedure:

-

Dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane with stirring at room temperature.[8]

-

Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution.[8]

-

Increase the temperature to 60 °C and maintain the reaction for 10 hours.[8]

-

After the reaction is complete, filter the mixture and dry the solid product to obtain this compound.[8] The reported yield for this method is approximately 95.96%.[8]

Protocol 2: From 1-Chloro-2,4-dinitrobenzene

This is a two-step process involving the formation of 2,4-dinitrobenzenesulfonic acid followed by reduction.

Step 1: Synthesis of Sodium 2,4-dinitrobenzenesulfonate (B1228243) Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Methanol

-

Sodium sulfite (B76179) solution

Procedure:

-

Dissolve 101 g of 1-chloro-2,4-dinitrobenzene in 250 ml of methanol.[9]

-

Add a concentrated solution of sodium sulfite (approximately 160 g of sodium hydrosulfite containing 25% sulfur dioxide, neutralized with about 50 g of 40% sodium hydroxide).[9]

-

Heat the mixture to boiling on a water bath with vigorous stirring for 5 hours.[9]

-

Cool the reaction mixture. The sodium salt of 2,4-dinitrobenzenesulfonic acid will separate as yellow leaflets.[9]

Step 2: Reduction to this compound Materials:

-

Sodium 2,4-dinitrobenzenesulfonate

-

Water

-

Concentrated hydrochloric acid

-

Fine iron powder

-

Sodium carbonate

-

Sodium chloride

Procedure:

-

In a reduction vessel, heat 150 ml of water to 95 °C.[9]

-

Add the sodium 2,4-dinitrobenzenesulfonate prepared in the previous step.[9]

-

Gradually add 10 ml of concentrated hydrochloric acid and approximately 120 g of fine iron powder, ensuring the reaction does not froth excessively.[9]

-

After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline.[9]

-

Boil the mixture and filter to remove the iron residue. The iron residue should be boiled with water and filtered again to maximize product recovery.[9]

-

Combine the filtrates and evaporate to a volume of about 20 ml.[9]

-

Add 50 g of sodium chloride and carefully acidify with hydrochloric acid until Congo paper turns a faint violet.[9]

-

The free this compound will crystallize out. Filter the product and wash with a minimal amount of cold water.[9] The reported yield for this method is approximately 65%.[9]

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to methods involving a reaction followed by workup and crystallization.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound CAS#: 88-63-1 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound - Buy 24-diaminobenzenesulfonic acid, M-phenylenediamine-4-sulfonic acid, m-diaminobenzene sulfonic acid Product on China Phenols Chemical Co., Ltd. [phenols.cn]

- 6. This compound | 88-63-1 | Benchchem [benchchem.com]

- 7. This compound | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,4-Diaminobenzenesulfonic Acid: Molecular Structure, Bonding, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzenesulfonic acid (CAS No: 88-63-1), a sulfonated aromatic amine, is a pivotal organic intermediate in various chemical syntheses, most notably in the manufacturing of azo dyes.[1][2][3] Its molecular architecture, characterized by a benzene (B151609) ring functionalized with two amino groups and a sulfonic acid group, imparts a unique combination of acidic and basic properties.[1][4] This document provides a comprehensive technical overview of its molecular structure, bonding characteristics, physicochemical properties, and detailed experimental protocols for its synthesis.

Molecular Structure and Bonding

The molecular formula of this compound is C₆H₈N₂O₃S.[5] The structure consists of a central benzene ring with substituents at positions 1, 2, and 4. The sulfonic acid group (-SO₃H) is located at position 1, and the two amino groups (-NH₂) are at positions 2 and 4.[5] The presence of both the strongly acidic sulfonic acid group and the basic amino groups makes the molecule amphoteric.[1][4]

The bonding within the molecule is predominantly covalent. The benzene ring is a stable aromatic system with delocalized pi electrons. The sulfonic acid and amino groups are attached to the ring via carbon-sulfur and carbon-nitrogen covalent bonds, respectively. A critical aspect of the molecule's solid-state chemistry is its ability to form extensive intermolecular hydrogen bonds. These interactions, involving the amino and sulfonic acid groups, are crucial in stabilizing the crystal lattice structure.[4]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 88-63-1 | [4] |

| Molecular Formula | C₆H₈N₂O₃S | [5] |

| Molecular Weight | 188.21 g/mol | [5] |

| Appearance | White to light brown crystalline powder | [6][7] |

| Melting Point | 260-266 °C (decomposes) | [6] |

| Water Solubility | 1000 g/L at 25 °C | [6] |

| pKa (Predicted) | 2.99 ± 0.10 | [6] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

Table 2: Spectroscopic Data (FT-IR)

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference(s) |

| Amino (N-H) | Stretching | 3300 - 3500 | [4] |

| Sulfonic Acid (S=O) | Asymmetric Stretching | ~1170 | [4] |

| Sulfonic Acid (S=O) | Symmetric Stretching | ~1030 | [4] |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | [4] |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The two primary routes start from either m-phenylenediamine (B132917) or 1-chloro-2,4-dinitrobenzene.

Synthesis from m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using sulfuric acid or oleum (B3057394) in a suitable solvent.[8][9][10]

Protocol:

-

Reaction Setup: In a reactor equipped with a condenser, add 300g of o-dichlorobenzene (solvent), 184g of 98% sulfuric acid, and 100g of m-phenylenediamine.[10]

-

Sulfonation: Heat the mixture to a temperature of 175-180°C and maintain for 4 hours.[10]

-

Work-up: Cool the reaction mixture and add 400 mL of water.[10]

-

Separation: Separate the aqueous phase from the organic phase. The organic phase (o-dichlorobenzene) can be recovered and reused.[10]

-

Purification: The aqueous phase, containing the product, is then purified and decolorized to yield this compound.[10] A reported yield for this process is 168.8g.[10]

Synthesis from 1-Chloro-2,4-dinitrobenzene

This is a multi-step process involving sulfonation followed by reduction.[8][11]

Protocol:

Step 1: Sulfonation of 2,4-Dinitrochlorobenzene

-

Dissolution: Dissolve 101g of 2,4-dinitrochlorobenzene in 250 mL of methanol.[11]

-

Addition of Sulfite (B76179): To this solution, add a concentrated solution of sodium sulfite (approximately 160g of sodium hydrosulfite containing 25% sulfur dioxide, mixed with 50g of 40% sodium hydroxide (B78521) until alkaline).[11]

-

Reaction: Heat the mixture on a water bath to boiling for 5 hours with continuous stirring.[11]

-

Isolation of Intermediate: Cool the reaction mixture. The sodium salt of 2,4-dinitrobenzenesulfonic acid will separate as yellow crystals.[11]

Step 2: Reduction to this compound

-

Reduction Setup: Place 150 mL of water in a reduction vessel and heat to 95°C. Add the sodium salt of 2,4-dinitrobenzenesulfonic acid from the previous step.[11]

-

Reduction: Gradually add 10 mL of concentrated hydrochloric acid and approximately 120g of fine iron powder.[11]

-

Neutralization: After the reduction is complete, add a solution of sodium carbonate until the mixture is alkaline. Boil and filter to remove the iron residue. The iron residue should be boiled again with water and filtered to ensure complete recovery of the product.[11]

-

Crystallization and Isolation: Combine the filtrates and evaporate to a volume of about 200 mL. Add 50g of common salt and then acidify with hydrochloric acid until Congo paper turns faint violet. The free this compound will crystallize out.[11]

-

Final Product: Filter the crystals and wash with a small amount of water. The reported yield is approximately 65% of the theoretical value (61g).[11]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagram illustrates a generalized workflow for its production.

Caption: Generalized synthesis workflows for this compound.

Conclusion

This compound is a compound of significant industrial importance, particularly in the dye industry. Its unique molecular structure, featuring both acidic and basic functional groups, dictates its chemical reactivity and physical properties. Understanding its bonding, physicochemical characteristics, and synthesis protocols is essential for its effective application and for the development of new materials. The data and methodologies presented in this guide offer a comprehensive resource for professionals in research and development.

References

- 1. CAS 3177-22-8: Sodium 2,4-diaminobenzenesulfonate [cymitquimica.com]

- 2. CAS 88-63-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 88-63-1 | Benchchem [benchchem.com]

- 5. This compound | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN1900058A - Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

Solubility Profile of 2,4-Diaminobenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,4-Diaminobenzenesulfonic acid in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a generalized, robust experimental protocol for determining solubility.

Core Executive Summary

This compound, a key intermediate in the synthesis of dyes and polymers, exhibits nuanced solubility characteristics. It is known to be soluble in hot water and slightly soluble in cold water. In organic solvents, its solubility is generally limited, with slight solubility observed in heated polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol.[1][2] The presence of both amine and sulfonic acid functional groups contributes to its complex solubility behavior, making solvent selection a critical parameter in its application.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in peer-reviewed journals or technical data sheets. The available information is primarily qualitative. For context, the solubility of its sodium salt, sodium 2,4-diaminobenzenesulfonate, has been studied in binary solvent mixtures, highlighting the influence of solvent composition on solubility.[2] However, this data is not directly transferable to the free acid.

The table below summarizes the available qualitative solubility information for this compound.

| Organic Solvent Category | Solvent Example(s) | Temperature | Solubility | Source(s) |

| Polar Protic | Methanol | Not Specified | Slightly Soluble | [1][2] |

| Ethanol | Not Specified | Insoluble (inferred) | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble | [1][2] |

| N,N-Dimethylformamide (DMF) | Not Specified | Likely low | ||

| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Likely low | ||

| Non-Polar | Hexane, Toluene | Not Specified | Insoluble (inferred) | |

| Halogenated | 1,2-Dichloroethane | Elevated (synthesis) | Sufficient for reaction |

Note: "Inferred" solubility is based on general principles of "like dissolves like" and the highly polar nature of this compound.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method. This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated.

Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of sealed vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, avoiding disturbance of the solid phase.

-

Immediately filter the withdrawn sample through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry , if the compound has a distinct chromophore and no interfering substances are present.

-

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Analysis

The selection of an appropriate analytical method is contingent on the physicochemical properties of the solute and the solvent. The following diagram outlines the logical considerations for choosing between HPLC and UV-Vis spectrophotometry.

Caption: Decision pathway for analytical method selection.

References

An In-depth Technical Guide to the Synthesis of 2,4-Diaminobenzenesulfonic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-diaminobenzenesulfonic acid, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

There are two principal methods for the industrial and laboratory synthesis of this compound: the sulfonation of m-phenylenediamine (B132917) and the substitution and subsequent reduction of 1-chloro-2,4-dinitrobenzene.

Sulfonation of m-Phenylenediamine

The direct sulfonation of m-phenylenediamine is a widely employed method that can be adapted for various scales of production. This pathway involves the reaction of m-phenylenediamine with a sulfonating agent, such as concentrated sulfuric acid or oleum, often in the presence of a solvent.[3][4]

Caption: Direct sulfonation of m-phenylenediamine.

| Starting Material | Sulfonating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| m-Phenylenediamine | Sulfur trioxide | 1,2-dichloroethane (B1671644) | 20 - 60 | 10 | 95.96 | [5] |

| m-Phenylenediamine | Sulfuric acid | o-dichlorobenzene | 175 - 180 | 4 | Not specified | [1] |

| m-Phenylenediamine | Sulfuric acid | 1,3,5-trimethylbenzene | 160 - 165 | 6 | Not specified | [3] |

| m-Phenylenediamine | Sulfuric acid | Phosphoric acid | 195 - 200 | 6 | 95 | [1] |

| m-Phenylenediamine | Oleum in H₂SO₄ | - | 155 | Not specified | 93 | [5][6] |

| m-Phenylenediamine | Sulfuric acid | - | 170 - 175 | 5 | 92 | [3] |

Protocol 1: Sulfonation with Sulfur Trioxide in 1,2-Dichloroethane [5]

-

Dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane with stirring at room temperature.

-

Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution.

-

Increase the temperature to 60°C and maintain the reaction for 10 hours.

-

After the reaction is complete, filter the mixture.

-

Dry the collected solid to obtain this compound.

Protocol 2: Sulfonation with Sulfuric Acid in a High-Boiling Organic Solvent [1][3]

-

To a reactor equipped with a condenser and an oil-water separator, add 300 g of o-dichlorobenzene, 100 mL of 98% sulfuric acid (184 g), and 100 g of m-phenylenediamine.

-

Heat the mixture to 175°C and maintain the reaction at 175-180°C for 4 hours.

-

Cool the reaction mixture and add 400 mL of water.

-

Separate the organic and aqueous phases. The organic phase can be recycled.

-

Purify and decolorize the aqueous phase to obtain this compound.

Synthesis from 1-Chloro-2,4-dinitrobenzene

This two-step pathway begins with the sulfonation of 1-chloro-2,4-dinitrobenzene, followed by the reduction of the nitro groups. While this method is also established, it is sometimes associated with lower yields and poorer product quality compared to the direct sulfonation of m-phenylenediamine.[3][4]

Caption: Synthesis from 1-chloro-2,4-dinitrobenzene.

| Starting Material | Sulfonating Agent | Reducing Agent | Solvent | Yield (%) | Reference |

| 2,4-Dinitrochlorobenzene | Sodium sulfite (B76179) | Iron powder / HCl | Methanol / Water | 65 | [7] |

| 2,4-Dinitrobenzene sulfonate sodium | Palladium-carbon catalyst | Hydrogen gas | Water / Ethanol | 96.28 | [8] |

| 2,4-Dinitrobenzene sulfonate sodium | Palladium-carbon catalyst | Hydrogen gas | Water | Not specified | [8] |

Protocol 3: Béchamp Reduction of 2,4-Dinitrobenzenesulfonic Acid [5][7]

-

Step 1: Synthesis of Sodium 2,4-dinitrobenzenesulfonate (B1228243)

-

Dissolve 101 g of 2,4-dinitrochlorobenzene in 250 ml of methanol.

-

Prepare a concentrated solution of sodium sulfite containing approximately 40 g of sulfur dioxide.

-

Mix about 160 g of sodium hydrosulfite (containing 25% sulfur dioxide) with 50 g of 40% sodium hydroxide (B78521) until alkaline to phenolphthalein.

-

Add the sulfite solution to the methanolic solution of 2,4-dinitrochlorobenzene.

-

Heat the mixture to boiling on a water bath for 5 hours with vigorous stirring.

-

Cool the reaction mixture to allow the sodium salt of 2,4-dinitrobenzenesulfonic acid to crystallize as yellow leaflets.

-

-

Step 2: Reduction to this compound

-

In a reduction vessel, heat 150 ml of water to 95°C.

-

Add the sodium salt of 2,4-dinitrobenzenesulfonic acid obtained in the previous step.

-

Gradually add 10 ml of concentrated hydrochloric acid and about 120 g of fine iron powder, ensuring the reaction does not froth excessively.

-

After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline.

-

Boil the mixture and filter to remove the iron residue.

-

Boil the iron residue with additional water and filter again.

-

Combine the filtrates and evaporate to a volume of about 20 ml.

-

Add 50 g of common salt and acidify with hydrochloric acid until Congo paper turns a faint violet.

-

The free this compound will crystallize out.

-

Filter the product and wash with a very small amount of water.

-

Protocol 4: Catalytic Hydrogenation of Sodium 2,4-Dinitrobenzenesulfonate [8]

-

In a 1000 ml autoclave, add 150 ml of water, 400 ml of ethanol, 176.5 g of sodium 2,4-dinitrobenzenesulfonate (85% content), and 3 g of palladium-carbon catalyst.

-

Seal the autoclave and heat the reaction solution to 50°C.

-

Introduce hydrogen gas at a pressure of 0.8 MPa. The reaction is exothermic; control the temperature at 80°C and the pressure between 1 and 1.2 MPa.

-

Continue the reaction until hydrogen uptake ceases.

-

Cool the autoclave to below 50°C and discharge the reaction solution.

-

Filter to remove the catalyst.

-

Decolorize the filtrate and concentrate it to one-third of its original volume.

-

Cool to crystallize the sodium salt of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway often depends on factors such as desired yield and purity, cost of starting materials, and environmental considerations. The direct sulfonation of m-phenylenediamine generally offers a more efficient process with higher yields. The route starting from 1-chloro-2,4-dinitrobenzene, while involving more steps, provides an alternative, particularly when the starting material is readily available. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and optimizing the most suitable synthesis strategy for their specific needs.

References

- 1. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]

- 4. CN1900058A - Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 88-63-1 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CN101337915A - Process for preparing 2,4-diamino benzenesulfonic acid and sodium salt thereof - Google Patents [patents.google.com]

The Evolving Synthesis of 2,4-Diaminobenzenesulfonic Acid: A Technical Guide

An in-depth examination of the historical and contemporary methodologies for the synthesis of 2,4-Diaminobenzenesulfonic acid, a crucial intermediate in the dye manufacturing industry. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the core synthetic routes, detailed experimental protocols, and comparative data.

Introduction

This compound (also known as m-phenylenediamine-4-sulfonic acid) is a vital chemical intermediate, primarily utilized in the production of various dyes.[1] Its molecular structure, featuring two amino groups and a sulfonic acid group, allows for versatile chemical reactions, making it a valuable building block in organic synthesis.[2] The historical development of its synthesis reflects the broader trends in industrial chemistry, moving from lower yield, environmentally challenging processes to more efficient, cost-effective, and sustainable methods. This guide traces this evolution, detailing the key synthetic pathways that have been developed and refined over time.

Historical Synthetic Pathways

The synthesis of this compound has historically been dominated by two principal methods: the sulfonation of m-phenylenediamine (B132917) and the reduction of 2,4-dinitrobenzenesulfonic acid, which is itself derived from 1-chloro-2,4-dinitrobenzene (B32670).[3][4]

The m-Phenylenediamine Sulfonation Route

One of the earliest and most direct methods involves the sulfonation of m-phenylenediamine. This process has seen significant evolution in the choice of sulfonating agents and reaction conditions to improve yield and reduce waste.

A traditional approach involves reacting m-phenylenediamine with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures.[3] More recent innovations have focused on using specific solvents to reduce the large quantities of sulfuric acid required, thereby minimizing environmental pollution and production costs.[5][6]

Logical Flow of the m-Phenylenediamine Sulfonation Route

Caption: General workflow for the synthesis of this compound via sulfonation of m-phenylenediamine.

The 1-Chloro-2,4-dinitrobenzene Route

Another historically significant method begins with 1-chloro-2,4-dinitrobenzene. This multi-step process involves the substitution of the chlorine atom with a sulfite (B76179) group, followed by the reduction of the two nitro groups to amino groups.[1][3][6] While this method is effective, it has been criticized for its low reaction yield and poor product quality in its earlier iterations.[1][6]

The key steps in this route are the sulfitation of 1-chloro-2,4-dinitrobenzene to form 2,4-dinitrobenzenesulfonic acid, followed by a reduction step. The reduction has traditionally been carried out using iron filings (Béchamp reduction), but modern variations employ catalytic hydrogenation for a cleaner and more efficient process.[3][7]

Reaction Pathway from 1-Chloro-2,4-dinitrobenzene

Caption: Synthesis of this compound starting from 1-Chloro-2,4-dinitrobenzene.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various synthesis methods described in the literature, allowing for a direct comparison of their efficiencies and reaction conditions.

| Starting Material | Method | Reagents | Temperature (°C) | Pressure | Yield (%) | Reference |

| m-Phenylenediamine | Sulfonation with Oleum | 100% H₂SO₄, Oleum | 140-155 | Atmospheric | 93 | [3] |

| m-Phenylenediamine | Sulfonation with SO₃ | Sulfur trioxide, 1,2-dichloroethane (B1671644) | 20-60 | Atmospheric | 95.96 | [3] |

| m-Phenylenediamine | Sulfonation in Solvent | H₂SO₄, o-dichlorobenzene | 175-180 | Atmospheric | 95 | [1] |

| m-Phenylenediamine | Sulfonation in Solvent | H₂SO₄, Phosphoric acid | 195-200 | Atmospheric | 95 | [1] |

| 1-Chloro-2,4-dinitrobenzene | Sulfitation and Catalytic Hydrogenation | Sodium sulfite, H₂, Pd/C catalyst, Iron(II) chloride | 90 | 3.0 bar | 95 | [8] |

| 2,4-Dinitrobenzene sulfonate sodium | Catalytic Hydrogenation | H₂, Palladium-charcoal or Nickel-aluminum alloy, Water or lower alcohol | Not specified | Not specified | Not specified | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to provide a practical understanding of the synthesis processes.

Protocol 1: Sulfonation of m-Phenylenediamine with Sulfur Trioxide

This method, described in a 2018 patent, offers a high yield under relatively mild conditions.[3]

Materials:

-

m-Phenylenediamine (5.40 g, 0.05 mol)

-

1,2-Dichloroethane (80 mL)

-

Sulfur trioxide (8.00 g, 0.10 mol)

Procedure:

-

Dissolve 5.40 g of m-phenylenediamine in 80 mL of 1,2-dichloroethane in a suitable reaction vessel with stirring at room temperature.

-

Slowly add 8.00 g of sulfur trioxide to the solution.

-

Increase the temperature of the reaction mixture to 60°C.

-

Maintain the reaction at 60°C for 10 hours.

-

After the reaction is complete, filter the resulting precipitate.

-

Dry the filtered solid to obtain this compound.

Expected Yield: 9.02 g (95.96%)[3]

Protocol 2: Sulfonation of m-Phenylenediamine in a High-Boiling Point Solvent

This protocol is based on a patented process that reduces the overall consumption of sulfuric acid.[1]

Materials:

-

o-Dichlorobenzene (300 g)

-

98% Sulfuric acid (100 mL, ~184 g)

-

m-Phenylenediamine (100 g)

-

Water (400 mL)

Procedure:

-

To a reactor equipped with a condenser and an oil-water separator, add 300 g of o-dichlorobenzene, 100 mL of 98% sulfuric acid, and 100 g of m-phenylenediamine.

-

Heat the mixture to 175°C and maintain the reaction temperature between 175-180°C for 4 hours.

-

Cool the reaction mixture.

-

Add 400 mL of water to the cooled mixture.

-

Separate the organic and aqueous phases. The organic phase (o-dichlorobenzene) can be recovered and reused.

-

The aqueous phase, containing the product, is then purified and decolorized to yield this compound.

Expected Yield: 168.8 g (95% based on m-phenylenediamine)[1]

Protocol 3: Synthesis via 1-Chloro-2,4-dinitrobenzene with Catalytic Hydrogenation

This method, detailed in a European patent, represents a more modern approach to the dinitrobenzene route, employing catalytic hydrogenation for the reduction step.[8]

Step 1: Sulfitation of 1-Chloro-2,4-dinitrobenzene (Details inferred from general descriptions)

-

React 1-chloro-2,4-dinitrobenzene with a solution of sodium sulfite. The reaction is typically carried out in water or an alcohol solution.[3]

-

The reaction temperature is maintained between 50-70°C.[8] The pH is adjusted to between 6 and 8.[8]

-

This step yields an aqueous solution of 2,4-dinitrobenzenesulfonic acid sodium salt.

Step 2: Catalytic Hydrogenation

-

To the solution of 2,4-dinitrobenzenesulfonate, add a catalyst consisting of 5% palladium on carbon (3.9 parts) and iron(II) chloride tetrahydrate (0.8 parts).

-

Hydrogenate the mixture for 6 hours at 90°C under a hydrogen pressure of 3.0 bar.

-

After hydrogenation, filter off the catalyst.

-

The resulting aqueous solution contains this compound.

Expected Yield: 95%[8]

Conclusion

The synthesis of this compound has evolved from classical sulfonation and reduction methods to more refined, high-yield processes. The historical reliance on large excesses of strong acids and harsh reducing agents has given way to solvent-based systems and catalytic methods. These advancements have not only improved the efficiency and yield of the synthesis but have also significantly reduced the environmental impact of its production. The continued development of more sustainable and cost-effective synthetic routes for this important intermediate remains an active area of research in industrial chemistry.

References

- 1. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. DE3711835A1 - METHOD FOR PRODUCING 2,4-DIAMINOBENZENE SULPHONIC ACID - Google Patents [patents.google.com]

- 5. CN1900058A - Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Google Patents [patents.google.com]

- 6. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]

- 7. CN101337915A - Process for preparing 2,4-diamino benzenesulfonic acid and sodium salt thereof - Google Patents [patents.google.com]

- 8. EP0285972B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 2,4-Diaminobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-diaminobenzenesulfonic acid (CAS No: 88-63-1), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound. The data has been compiled from various chemical databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its aromatic structure.

¹H NMR Data (Predicted)

| Proton Type | Predicted Chemical Shift (δ) ppm |

| Aromatic Protons | 6.5 - 7.5 |

¹³C NMR Data

A ¹³C NMR spectrum for this compound is available in the PubChem database.[3] The spectrum shows six distinct signals for the aromatic carbons, as expected. The carbons attached to the amino groups are shifted upfield, while the carbon bearing the sulfonic acid group is shifted downfield.

| Carbon Atom | Reported Chemical Shift (δ) ppm |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

Note: While a ¹³C NMR spectrum is indexed in PubChem, a detailed peak list with assignments is not provided in the available search results.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands for the amino and sulfonic acid groups. The data presented below is consistent with spectra obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.[3]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H stretching | Primary Amine (-NH₂) |

| ~1170 | Asymmetric S=O stretching | Sulfonic Acid (-SO₃H) |

| ~1030 | Symmetric S=O stretching | Sulfonic Acid (-SO₃H) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits a maximum absorption in the UV region.

| Parameter | Value |

| λmax | ~270 nm |

| Solvent | Not specified |

| Molar Absorptivity (ε) | Not specified |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds like this compound.

NMR Spectroscopy (General Protocol)

-

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Ensure the sample is fully dissolved. If necessary, gentle heating or sonication can be applied.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Use standard acquisition parameters. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the sample and KBr by grinding.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

UV-Vis Spectroscopy (General Protocol)

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

-

Logical Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Biological Activity

A review of the available scientific literature did not yield direct evidence of the involvement of this compound in specific biological signaling pathways. Its primary documented applications are as a chemical intermediate.[1][2] Further research would be required to explore its potential biological activities.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,4-Diaminobenzenesulfonic acid (CAS No. 88-63-1), a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Understanding the thermal properties of this molecule is critical for ensuring safe handling, optimizing manufacturing processes, and predicting the stability of resulting products. This document summarizes key thermal analysis data, outlines relevant experimental protocols, and presents a proposed decomposition pathway.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For this compound, this is a crucial parameter for its storage and application in thermally intensive processes. When the compound absorbs enough energy to break its chemical bonds, it undergoes decomposition, releasing various gaseous byproducts. The primary techniques used to evaluate these characteristics are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Analysis Data

The thermal behavior of this compound is characterized by a distinct decomposition temperature range. While specific thermograms for this compound are not widely published in publicly available literature, the consensus from various sources indicates a decomposition point between 260°C and 266°C.[1][2] Thermogravimetric analysis confirms that the compound is thermally stable up to approximately 260°C, after which it undergoes significant decomposition.[3]

Table 1: Summary of Thermal Properties of this compound

| Property | Value | Technique | Reference |

| Melting Point | 260-266 °C (decomposes) | Not Specified | [1][2] |

| Thermal Stability Onset | ~260 °C | TGA | [3] |

Experimental Protocols

The following sections detail standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is fundamental for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point of significant mass loss. The percentage of mass loss at different temperature intervals is also calculated.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To identify and characterize any endothermic or exothermic events associated with the decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) from ambient temperature to a point beyond the decomposition temperature (e.g., 350 °C).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed for endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. The onset temperature, peak temperature, and enthalpy of any thermal events are determined. For decomposition, an exothermic peak is often observed.

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through the cleavage of its functional groups, leading to the formation of smaller, volatile molecules. The sulfonic acid group is generally the least stable and is likely to be eliminated first, followed by the fragmentation of the aromatic ring and the amino groups at higher temperatures.

During a fire or under high-temperature conditions, irritating and highly toxic gases are generated.[4] The primary combustion and decomposition products include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

A plausible, simplified decomposition pathway is initiated by the desulfonation of the molecule.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental and Logical Workflows

The systematic evaluation of the thermal properties of a compound like this compound follows a logical workflow, beginning with sample preparation and proceeding through instrumental analysis and data interpretation.

Caption: General workflow for the thermal analysis of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,4-Diaminobenzenesulfonic acid, a molecule of significant interest in various chemical and pharmaceutical applications. This document outlines the crystallographic data, experimental protocols for its structural determination, and visualizations of its molecular and experimental workflows.

Introduction

This compound (DBSA) is a sulfonated aromatic amine whose solid-state properties are of considerable academic and industrial importance. The arrangement of molecules in the crystalline state dictates many of its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development and material science. Understanding the precise three-dimensional atomic arrangement and intermolecular interactions within its crystal lattice is paramount for controlling these properties.

Crystallographic studies have revealed that DBSA can exist in various crystalline forms, including as an anhydrate, a monohydrate, a dimoiric hydrate, and as polymorphic forms of its hydrochloride salt.[1] This guide focuses on the analysis of the single crystal structure of this compound, providing a foundational understanding for researchers in the field.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

Several synthetic routes for this compound have been reported. One common method involves the sulfonation of m-phenylenediamine (B132917) with oleum (B3057394) in sulfuric acid.[2] Another established procedure starts from 2,4-dinitrochlorobenzene, which is sulfonated and subsequently reduced to yield the final product.[3]

For the purpose of single-crystal X-ray diffraction analysis, obtaining high-quality single crystals is a critical step. While the specific crystallization method for the analyzed structure is detailed in the primary literature, a general and effective method for obtaining single crystals of organic molecules is slow evaporation from a suitable solvent. The process typically involves dissolving the purified compound in a solvent or a mixture of solvents in which it is sparingly soluble and allowing the solvent to evaporate slowly over a period of days to weeks.

A general procedure for crystallization is as follows:

-

Dissolution: Dissolve the synthesized and purified this compound in a minimal amount of a suitable solvent (e.g., hot water) to achieve a saturated or near-saturated solution.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature. To promote the growth of larger single crystals, the container can be loosely covered to allow for slow evaporation of the solvent.

-

Crystal Harvesting: Once well-formed crystals of suitable size are observed, they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Refinement

The crystallographic data for this compound was obtained through single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using various crystallographic checks. The crystallographic data for one of the determined structures of this compound is available from the Cambridge Structural Database (CSD) with the reference code 205715 .[4]

Crystallographic Data

The following table summarizes the key crystallographic data for a reported structure of this compound. This quantitative data is essential for computational modeling, understanding intermolecular interactions, and for the identification and characterization of the crystalline material.

| Parameter | Value |

| Empirical Formula | C₆H₈N₂O₃S |

| Formula Weight | 188.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 7.891(2) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 779.8(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.603 |

| Absorption Coeff. (mm⁻¹) | 0.356 |

| F(000) | 392 |

Note: The crystallographic data presented here is based on publicly available information and may correspond to a specific polymorph or solvate. For detailed bond lengths, angles, and torsion angles, it is recommended to consult the original publication and the corresponding Crystallographic Information File (CIF).

Visualization of Structures and Workflows

Visual representations are crucial for understanding the complex relationships in crystallographic analysis. The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the general workflow for its crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in drug development and materials science. The crystallographic information serves as a critical foundation for further studies, including polymorphism screening, formulation development, and computational modeling, ultimately enabling a more rational design of materials and pharmaceutical products with optimized properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Azo Dyes Derived from 2,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their applications span various industries, including textiles, printing, and food.[1] In the realm of biomedical research and drug development, azo compounds are gaining increasing attention due to their diverse biological activities and potential as drug delivery vehicles.[2] 2,4-Diaminobenzenesulfonic acid is a valuable starting material for the synthesis of a range of mono- and bis-azo dyes with potential applications in medicinal chemistry and as functional dyes. The presence of two amino groups allows for the synthesis of bis-azo dyes, which can lead to compounds with unique properties.[3][4]

This document provides detailed protocols for the synthesis of mono- and bis-azo dyes from this compound, a summary of their quantitative data, and an overview of their potential applications in drug development, including their antimicrobial and anti-HIV activities, and their use in colon-specific drug delivery systems.

Data Presentation

The following tables summarize quantitative data for representative azo dyes synthesized from aminobenzenesulfonic acid derivatives. It is important to note that the yields and spectroscopic data are dependent on the specific reaction conditions and the coupling partner used.

Table 1: Physicochemical and Spectroscopic Data of Representative Azo Dyes

| Diazo Component | Coupling Component | Dye Type | Yield (%) | λmax (nm) | Solvent | Reference |

| 2-Aminobenzenesulfonic acid | 2-Naphthol | Mono-azo | - | - | - | |

| 4-Aminobenzenesulfonic acid | 1-Naphthol | Mono-azo | - | 471 | Ethanol | [5] |

| 4-Aminobenzenesulfonic acid | β-Oxynaphthoic acid | Mono-azo | - | 509 | Ethanol | [5] |

| 4-Nitroaniline | Resorcinol | Mono-azo | 95 | 430 | Ethanol | [6] |

| 3-Nitroaniline | Resorcinol | Mono-azo | 95 | 390 | Ethanol | [6] |

| 2-Nitroaniline | Resorcinol | Mono-azo | 94 | 430 | Ethanol | [6] |

| Substituted anilines | N-phenyl-2,2'-iminodiethanol | Mono-azo | Good | 406-561 | Ethanol | [7] |

| 4-Aminoantipyrine | Uracil | Mono-azo | 78 | - | - | [2] |

| 2-Amino-3-hydroxypyridine | Uracil | Mono-azo | 72 | 265 | Methanol | [2] |

| 1-Amino-2-naphthol-4-sulfonic acid | Resorcinol | Mono-azo | 81 | - | - | [2] |

Note: Data for dyes derived specifically from this compound is scarce in readily available literature. The data presented here for other aminobenzenesulfonic acids provides an indication of the expected spectroscopic properties.

Experimental Protocols

The synthesis of azo dyes from this compound involves two primary steps: diazotization of the amino group(s) and subsequent coupling with an electron-rich aromatic compound (e.g., a phenol (B47542) or naphthol).[8] Due to the presence of two amino groups in this compound, both mono- and bis-azo dyes can be synthesized by controlling the stoichiometry of the reactants.

Protocol 1: Synthesis of a Mono-Azo Dye from this compound and β-Naphthol

This protocol is adapted from general procedures for the synthesis of azo dyes.[9]

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

β-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Stirring apparatus

-

Beakers

-

Buchner funnel and flask

-

Filter paper

Procedure:

Part A: Mono-Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific molar amount of this compound in a dilute solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare an equimolar solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of this compound, keeping the temperature below 5 °C. Continue stirring for 15-30 minutes after the addition is complete. The formation of the mono-diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

Part B: Azo Coupling

-

In a separate 500 mL beaker, dissolve an equimolar amount of β-naphthol in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold mono-diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the mono-azo dye should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

-

Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the dye with a small amount of cold distilled water, followed by a cold saturated sodium chloride solution to aid in the removal of impurities ("salting out").

-

Dry the purified dye in a desiccator or a drying oven at a low temperature.

Protocol 2: Synthesis of a Bis-Azo Dye from this compound and Phenol

This protocol is a generalized procedure for the formation of bis-azo dyes.[3]

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phenol

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Stirring apparatus

-

Beakers

-

Buchner funnel and flask

-

Filter paper

Procedure:

Part A: Bis-Diazotization of this compound

-

In a 250 mL beaker, suspend one molar equivalent of this compound in a solution of hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve slightly more than two molar equivalents of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution to the cold suspension of this compound, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete bis-diazotization.

Part B: Azo Coupling

-

In a 1 L beaker, dissolve two molar equivalents of phenol in a dilute aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold bis-diazonium salt solution from Part A to the cold phenol solution with vigorous stirring. Maintain a basic pH by adding sodium carbonate solution as needed.

-

A colored precipitate of the bis-azo dye will form. Continue stirring the reaction mixture in the ice bath for at least one hour.

Part C: Isolation and Purification

-

Collect the precipitated bis-azo dye by vacuum filtration.

-

Wash the solid with a cold, dilute sodium chloride solution.

-

Recrystallize the crude product from an appropriate solvent (e.g., an ethanol-water mixture) to obtain the purified bis-azo dye.

-

Dry the final product.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Caption: General workflow for the synthesis of azo dyes.

Signaling Pathways and Mechanisms of Action

Caption: Proposed antimicrobial mechanism of action for azo dyes.

Caption: Inhibition of HIV reverse transcriptase by azo dyes.

Caption: Mechanism of colon-specific drug delivery using azo-linked prodrugs.